VIT-2763 - 2095668-10-1

VIT-2763

Catalog Number: EVT-511536
CAS Number: 2095668-10-1
Molecular Formula: C21H21FN6O2
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vamifeport is being investigated for the treatment of beta-thalassemia.
Source and Classification

VIT-2763 is classified as a small molecule drug that inhibits ferroportin, a cation transport protein responsible for iron efflux from cells. It belongs to a broader category of benzimidazole and oxazole derivatives, which are being explored for their therapeutic properties in various conditions related to iron metabolism .

Synthesis Analysis

The synthesis of VIT-2763 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary details may not be publicly available, the general synthetic route includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that contain the benzimidazole and oxazole moieties.
  2. Reactions: Key reactions likely include cyclization processes to form the benzimidazole core and subsequent modifications to introduce functional groups that enhance its pharmacological activity.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing.

Technical parameters such as reaction temperatures, times, and yields are critical in optimizing the synthesis but are often proprietary.

Molecular Structure Analysis

Relevant Data

  • Molecular Formula: Specific molecular formula details are not available but can be inferred based on its structural components.
  • Molecular Weight: Similar compounds in its class typically exhibit molecular weights ranging from 300 to 500 g/mol.

The structural integrity of VIT-2763 is crucial for its binding affinity to ferroportin, influencing its efficacy as an inhibitor.

Chemical Reactions Analysis

VIT-2763 primarily engages in competitive binding reactions with ferroportin. The following points summarize its chemical interactions:

  1. Binding Affinity: VIT-2763 competes with hepcidin for binding sites on ferroportin, demonstrating an IC50 value of approximately 9 nM, which indicates strong binding affinity compared to hepcidin's IC50 of 13 nM .
  2. Inhibition Mechanism: By inhibiting the internalization of hepcidin-bound ferroportin, VIT-2763 effectively prevents iron efflux from macrophages and hepatocytes, thereby reducing serum iron levels .
  3. Impact on Iron Homeostasis: The compound has been shown to cause a significant decrease in serum iron and transferrin saturation levels in preclinical models .
Mechanism of Action

VIT-2763 operates through a well-defined mechanism:

  1. Ferroportin Inhibition: By blocking the interaction between hepcidin and ferroportin, VIT-2763 inhibits the transport of iron from cells into circulation.
  2. Reduction of Iron Availability: This inhibition leads to decreased bioavailability of iron, which is particularly beneficial in conditions like β-thalassemia where excess iron accumulation occurs due to ineffective erythropoiesis.
  3. Erythropoietic Improvement: Preclinical studies indicate that VIT-2763 not only reduces iron overload but also improves erythropoiesis by correcting dysregulated myeloid precursor proportions in the spleen .
Applications

The primary application of VIT-2763 lies in treating β-thalassemia intermedia and potentially other conditions associated with iron overload disorders. Its ability to modulate iron homeostasis makes it a candidate for:

  1. Non-transfusion-dependent Thalassemia Treatment: By reducing excess iron without the need for frequent blood transfusions.
  2. Iron Overload Disorders: Potential use in conditions like hereditary hemochromatosis or secondary iron overload due to chronic hemolysis.
  3. Research Tool: As an inhibitor of ferroportin, it can be used in research settings to study iron metabolism and related disorders.
Molecular Mechanisms of Action

Ferroportin Inhibition and the Hepcidin-Ferroportin Axis

VIT-2763 (vamifeport) is a first-in-class oral ferroportin inhibitor that targets the principal iron export channel in mammals. Ferroportin (FPN, SLC40A1) mediates cellular iron efflux from enterocytes, hepatocytes, and macrophages into systemic circulation. The hormone hepcidin regulates systemic iron homeostasis by binding ferroportin, inducing its internalization and degradation, thereby reducing iron efflux. In β-thalassemia and related disorders, suppressed hepcidin levels lead to unregulated ferroportin activity, causing pathologic iron absorption and ineffective erythropoiesis [1] [6]. VIT-2763 directly targets ferroportin to restore iron regulation, independent of hepcidin signaling. By binding ferroportin, VIT-2763 inhibits iron export, mimicking the physiological function of hepcidin but through a distinct molecular mechanism [6] [9]. Cryo-EM structural studies confirm that vamifeport occupies the central cavity of ferroportin, sterically hindering iron transport through the channel [6].

Structural and Functional Mimicry of Hepcidin Activity

Structural analyses reveal that VIT-2763 achieves functional hepcidin mimicry through convergent mechanisms rather than structural homology. Cryo-electron microscopy (resolution: 3.2-3.8 Å) demonstrates that vamifeport binds ferroportin at an overlapping site with hepcidin's N-terminus, particularly interacting with the S2 metal-binding site (Cys326-His507 in human FPN) [6] [7]. Despite being a small molecule (MW: 408.43 g/mol), VIT-2763 effectively competes with hepcidin-25 (MW: ~2.8 kDa) for ferroportin binding. Biochemical assays show VIT-2763 displaces TAMRA-labeled hepcidin with an IC50 of 24 ± 13 nM, comparable to unlabeled hepcidin-25 (IC50: 533 ± 250 nM) [9]. This competitive inhibition triggers ferroportin ubiquitination and internalization, mirroring hepcidin's downstream effects but with slower kinetics and reduced magnitude [6] [9]. The compound stabilizes ferroportin in occluded and outward-facing conformations, physically blocking the iron transport pathway [6].

Table 1: Binding Kinetics of VIT-2763 vs. Hepcidin

ParameterVIT-2763Hepcidin-25Assay System
Binding IC5024 ± 13 nM533 ± 250 nMFluorescence Polarization
Internalization IC509 ± 5 nM13 ± 4 nMJ774 Macrophages
FPN Stabilization (ΔTm)+5°C+8°CThermal Shift Assay

Modulation of Iron Homeostasis in Erythropoietic Tissues

VIT-2763 exerts tissue-specific effects on iron distribution critical for ameliorating ineffective erythropoiesis. In the Hbbth3/+ mouse model of β-thalassemia intermedia, twice-daily oral administration (30-100 mg/kg) significantly reduced serum iron (77-84%) and transferrin saturation within 36 days [9]. Crucially, it increased hemoglobin levels (p<0.01) and red blood cell counts while reducing reticulocytosis, indicating improved erythropoietic efficiency [1] [9]. Mechanistically, restricted iron availability reduces toxic labile iron pools in erythroid precursors, diminishing reactive oxygen species (ROS)-mediated damage. This was evidenced by a 55% reduction in ROS-positive RBCs in treated thalassemic mice [9]. Splenomegaly and extramedullary hematopoiesis were mitigated through normalized myeloid-to-erythroid progenitor ratios, demonstrating restoration of erythropoietic lineage commitment [9] [10]. Unlike systemic iron chelators, VIT-2763 specifically modulates iron flux into plasma, redistributing iron toward macrophage storage while limiting hepatocyte and enterocyte export [1] [5].

Table 2: Effects on Iron Homeostasis in Hbbth3/+ Mice

ParameterVehicle GroupVIT-2763 (100 mg/kg BID)Change (%)
Serum Iron (µg/dL)295 ± 4247 ± 10*-84%
Transferrin Saturation (%)95 ± 815 ± 3*-84%
Hemoglobin (g/dL)7.8 ± 0.610.2 ± 0.8*+31%
Reticulocytes (%)45 ± 722 ± 5*-51%
ROS+ RBCs (%)67 ± 930 ± 6*-55%
p<0.01 vs. vehicle; 36-day treatment [9] [10]

In Vitro Models of Cellular Iron Efflux Inhibition

Cell-based assays demonstrate VIT-2763's potency in blocking ferroportin-mediated iron export. In iron-loaded J774 macrophages, VIT-2763 (100 nM) rapidly induced ferroportin internalization within 10 minutes, with complete translocation from the plasma membrane by 120 minutes [9]. This process involved ubiquitination and lysosomal degradation, analogous to hepcidin-induced pathways. Functional iron efflux assays showed VIT-2763 inhibited Co2+ transport in HEK293 cells expressing human ferroportin with an EC50 of 140 ± 50 nM, measured via a metal-sensitive reporter system [9]. In polarized MDCK cells expressing fluorescently tagged ferroportin, VIT-2763 triggered dose-dependent internalization (IC50: 9 ± 5 nM), correlating with blocked iron efflux [6] [10]. Importantly, the compound showed specificity for ferroportin, with no off-target effects on divalent metal transporter-1 (DMT1) or transferrin receptor endocytosis [9]. These models confirm that VIT-2763 directly modulates ferroportin trafficking and function at nanomolar concentrations.

Competitive Binding Dynamics with Endogenous Ferroportin Ligands

VIT-2763 engages in dynamic competition with hepcidin for ferroportin binding, as revealed through structural and biochemical studies. Cryo-EM structures show vamifeport occupies a binding pocket comprising transmembrane helices 1, 3, 7, 9, and 11, with direct overlap at the hepcidin interaction interface near the S2 site [6]. This steric competition was validated through mutagenesis: mutations at residues Cys326 (helix 7) and His507 (helix 11) reduced VIT-2763 binding affinity by >80%, while simultaneously disrupting hepcidin binding [6] [7]. Kinetic assays demonstrate that VIT-2763 binding induces conformational transitions in ferroportin, stabilizing occluded and outward-facing states that prevent iron translocation. Unlike hepcidin, which induces rapid ferroportin degradation (t½ < 1 hour), VIT-2763 promotes slower internalization (t½ ~2 hours) and partial recycling, allowing for reversible iron regulation [9] [6]. This differential kinetics profile may explain its favorable safety in clinical studies, avoiding profound hypoferremia [1].

Properties

CAS Number

2095668-10-1

Product Name

VIT-2763

IUPAC Name

2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide

Molecular Formula

C21H21FN6O2

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C21H21FN6O2/c22-14-4-3-9-24-17(14)12-25-21(29)18-13-30-20(28-18)8-11-23-10-7-19-26-15-5-1-2-6-16(15)27-19/h1-6,9,13,23H,7-8,10-12H2,(H,25,29)(H,26,27)

InChI Key

KNYVRFXIVWUGBZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC(=CO3)C(=O)NCC4=C(C=CC=N4)F

Synonyms

VIT-2763

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC(=CO3)C(=O)NCC4=C(C=CC=N4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.